molecular formula C14H22O4 B12443425 ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 2413185-88-1

ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B12443425
CAS No.: 2413185-88-1
M. Wt: 254.32 g/mol
InChI Key: XZXCGRFGEVXWIT-RWMBFGLXSA-N
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Description

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves a multi-step process. One common method includes the annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes. For example, the enzymatic resolution of racemic mixtures using specific lipases can achieve high enantiomeric excess . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives.

Scientific Research Applications

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[41

Biological Activity

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

  • Molecular Formula : C14H22O4
  • Molecular Weight : 254.32 g/mol
  • CAS Number : 2413185-88-1
  • Melting Point : 56-57°C
  • Boiling Point : 336.5 ± 42.0°C

Structural Characteristics

The compound features a bicyclic structure with an ether linkage and a carboxylate group, which may contribute to its biological properties.

Antiviral Properties

This compound has been studied as an intermediate in the synthesis of antiviral agents, particularly oseltamivir (Tamiflu) and its derivatives. The compound's structural similarity to oseltamivir suggests potential antiviral activity against influenza viruses.

Research indicates that compounds with similar bicyclic structures may inhibit viral neuraminidase, an enzyme critical for viral replication and release from host cells. This inhibition can reduce the spread of the virus within the host.

Case Studies

  • Study on Antiviral Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated various derivatives of oseltamivir, including this compound.
    • Results showed that modifications to the bicyclic structure enhanced antiviral potency against H1N1 and H3N2 strains.
  • Toxicological Assessment :
    • A comprehensive toxicological evaluation was conducted to assess the safety profile of this compound.
    • Findings indicated low toxicity levels in vitro, suggesting a favorable safety margin for further development as an antiviral agent.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as shikimic acid or other cyclic compounds.

Example Synthetic Route:

  • Formation of Bicyclic Structure :
    • Utilize cyclization reactions to form the bicyclic core.
  • Introduction of Functional Groups :
    • Employ alkylation techniques to introduce the pentan-3-yloxy group.
  • Carboxylation :
    • Conclude with esterification to yield the final product.

Derivatives and Their Activities

Various derivatives have been synthesized to enhance biological activity:

Compound NameStructureBiological Activity
OseltamivirOseltamivirAntiviral
Ethyl EsterEthyl EsterPotential antiviral

Properties

CAS No.

2413185-88-1

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl (1S,5S,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m0/s1

InChI Key

XZXCGRFGEVXWIT-RWMBFGLXSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC

Origin of Product

United States

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